molecular formula C17H20O5 B13925977 4,6,7-Trimethoxy-8-(1-methylethyl)-2-naphthalenecarboxylic acid

4,6,7-Trimethoxy-8-(1-methylethyl)-2-naphthalenecarboxylic acid

Cat. No.: B13925977
M. Wt: 304.34 g/mol
InChI Key: SEPGZJCSICALKT-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-(1-methylethyl)- is a complex organic compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its naphthalene core structure, which is substituted with carboxylic acid and methoxy groups, as well as an isopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-(1-methylethyl)- typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of naphthalene derivatives, followed by methylation and subsequent functional group transformations to introduce the carboxylic acid and methoxy groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the methoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce new functional groups or modify existing ones.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-(1-methylethyl)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthoic acid: A simpler analog with a carboxylic acid group but lacking the methoxy and isopropyl substitutions.

    Naphthalene-2-carboxylic acid derivatives: Compounds with similar core structures but different substituents, such as methyl or ethyl groups.

Uniqueness

2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-(1-methylethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of methoxy and isopropyl groups can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H20O5

Molecular Weight

304.34 g/mol

IUPAC Name

4,6,7-trimethoxy-8-propan-2-ylnaphthalene-2-carboxylic acid

InChI

InChI=1S/C17H20O5/c1-9(2)15-12-6-10(17(18)19)7-13(20-3)11(12)8-14(21-4)16(15)22-5/h6-9H,1-5H3,(H,18,19)

InChI Key

SEPGZJCSICALKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C=C(C=C(C2=CC(=C1OC)OC)OC)C(=O)O

Origin of Product

United States

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